molecular formula C15H18N4O3 B1405622 Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1429309-21-6

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1405622
M. Wt: 302.33 g/mol
InChI Key: IQBJNSZDKGZSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate” is a chemical compound that is a derivative of pyridine . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of this compound might involve a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been used to synthesize a variety of pyridines, showing the robustness of the developed methodology .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate serves as a key intermediate in various synthesis processes. For instance, it's used in the synthesis of pesticides like chlorantraniliprole, demonstrating an effective methodology with a total yield of 43.1% (Yeming Ju, 2014).
  • It undergoes hydrazinolysis and cyclization reactions to produce carbohydrazides, pyrazinone compounds, and other heterocycles, which are useful in the development of various pharmaceuticals and chemicals (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).

Application in Cancer Research

  • Certain derivatives of ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate have shown potential in inhibiting the growth of lung cancer cells like A549 and H322. These compounds were synthesized using microwave-assisted one-step processes and solvent-free conditions (Liang-Wen Zheng et al., 2011).

Advancements in Organic Chemistry

  • This compound is also pivotal in the regioselective synthesis of pyrazole derivatives, which are significant in organic chemistry and pharmaceutical research. For example, a study demonstrated its role in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation (P. Machado et al., 2011).
  • Moreover, it's used in the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showcasing its versatility in the development of novel compounds (Raquib Alam et al., 2016).

Role in Antiviral Research

  • Compounds derived from ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate have been evaluated for their antiviral properties, particularly against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus, showing promising results (A. Bernardino et al., 2007).

properties

IUPAC Name

ethyl 1-(2-morpholin-4-ylpyridin-4-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-2-22-15(20)12-10-17-19(11-12)13-3-4-16-14(9-13)18-5-7-21-8-6-18/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBJNSZDKGZSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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